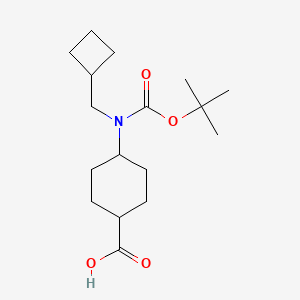
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The key steps include the formation of a palladium complex, followed by the coupling of the alkyne group (prop-2-yn-1-yl) with the benzene ring. The trifluoromethyl group is introduced via a trifluoromethylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
科学的研究の応用
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The alkyne group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Fluoro-1-(trifluoromethyl)benzene: Lacks the alkyne group, affecting its reactivity and applications.
2-(Prop-2-yn-1-yl)-1-(trifluoromethyl)benzene: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is unique due to the combination of fluorine, trifluoromethyl, and alkyne groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H6F4 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC名 |
4-fluoro-2-prop-2-ynyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-6-8(11)4-5-9(7)10(12,13)14/h1,4-6H,3H2 |
InChIキー |
GSFGUARGFLNSSR-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=C(C=CC(=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)









![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)
![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)

